molecular formula C6H8ClNO3 B3349298 1-(2-Chloroethoxy)pyrrolidine-2,5-dione CAS No. 213249-24-2

1-(2-Chloroethoxy)pyrrolidine-2,5-dione

Cat. No.: B3349298
CAS No.: 213249-24-2
M. Wt: 177.58 g/mol
InChI Key: IRRAIKKRJPNPQJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)pyrrolidine-2,5-dione is a functionalized succinimide derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in pharmaceutical sciences, valued for its influence on a molecule's three-dimensionality and physicochemical properties . This particular analog, featuring a 2-chloroethoxy side chain, is primarily of interest for its potential as an alkylating agent or as a versatile building block for further chemical elaboration. Researchers can utilize the reactive chloro group in synthetic transformations to create novel molecular architectures, particularly for constructing compounds with potential biological activity. The saturated, non-aromatic nature of the pyrrolidine ring enhances spatial coverage and allows for efficient exploration of pharmacophore space, which is a strategic advantage in the design of selective ligands for biological targets . As a reagent, it facilitates the development of new chemical entities for investigative purposes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethoxy)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c7-3-4-11-8-5(9)1-2-6(8)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAIKKRJPNPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572366
Record name 1-(2-Chloroethoxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213249-24-2
Record name 1-(2-Chloroethoxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione can be synthesized through the reaction of pyrrolidine-2,5-dione with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chloroethoxy)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrrolidine-2,5-dione core is a versatile scaffold modified for diverse applications. Key structural analogs include:

Compound Name Substituent(s) Key Properties Applications Reference
1-(Organothio)pyrrolidine-2,5-dione Thioether group (e.g., -S-R) Stable, eco-friendly sulfur source Sulfenylation of electron-rich arenes, thiosulfonate synthesis
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Long-chain thiol ester Hydrophobic, reactive thiol group Polymer functionalization (e.g., PEI modification)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-aminomethyl group Moderate antimicrobial activity Antimicrobial agents (vs. E. coli, B. subtilis)
1-(2-(3-Methoxyphenyl)ethyl)pyrrolidine-2,5-dione 3-Methoxyphenyl ethyl group Crystalline solid Anticonvulsant, tyrosinase inhibition
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione Chloro-hydroxyphenyl group Solid (MP not reported) Unspecified (potential pharmaceutical use)
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride Aminoethyl group Irritant, hygroscopic Intermediate for functionalized polymers/drugs

Key Structural Insights :

  • Chlorine substituents (as in ) often enhance stability and modulate bioactivity, while methoxy groups () improve solubility and receptor binding.

Functional Roles and Reactivity

  • Synthetic Reagents :
    • Thioether derivatives () serve as sulfur-transfer agents in sulfenylation reactions under mild conditions.
    • The target compound’s chloroethoxy group may act as an alkylating agent, analogous to bromine in 1-bromopyrrolidine-2,5-dione (NBS, ).
  • Biological Activity: Mannich bases () exhibit moderate antimicrobial activity, suggesting that substituent bulk (e.g., pyridine-aminomethyl) influences efficacy. Derivatives with arylpiperazine moieties () show high 5-HT1A/SERT receptor affinity, highlighting the role of aromaticity in CNS targeting.

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Stability Reference
1-{3-[4-(5-Methoxyindol-3-yl)piperidin-1-yl]propyl}-pyrrolidine-2,5-dione 100–109 93.8 Stable solid
1-{2-[4-(1H-Indol-3-yl)piperidin-1-yl]ethyl}-pyrrolidine-2,5-dione 104–108 41.7 Stable solid
1-[(Diethoxyphosphorothioyl)thio]pyrrolidine-2,5-dione Not reported Not reported Decomposes on heating
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride Not reported Not reported Hygroscopic, irritant

Comparison :

  • High-yield compounds (e.g., 93.8% in ) often feature bulky, electron-donating groups that stabilize intermediates.

Target Compound’s Unresolved Aspects :

    Q & A

    Basic: What are the recommended synthetic routes for 1-(2-Chloroethoxy)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

    Methodological Answer:
    A common approach involves nucleophilic substitution between pyrrolidine-2,5-dione and 2-chloroethanol under acidic catalysis. Optimize conditions by:

    • Temperature: Reflux (e.g., 80–100°C) to enhance reactivity while avoiding decomposition .
    • Catalyst: Use HCl or other Brønsted acids to protonate the leaving group and accelerate substitution.
    • Stoichiometry: Maintain a 1:1.2 molar ratio (pyrrolidine-2,5-dione to 2-chloroethanol) to minimize side products.
    • Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or 1^1H NMR to detect unreacted starting material .

    Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

    Methodological Answer:
    Employ a multi-technique approach:

    • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the presence of the chloroethoxy group (δ 3.6–4.0 ppm for CH2_2Cl) and pyrrolidine-dione ring protons .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 220.037).
    • X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for related pyrrolidine-dione derivatives .

    Advanced: What strategies mitigate decomposition during synthetic reactions involving the 2-chloroethoxy group?

    Methodological Answer:
    Decomposition risks include hydrolysis of the chloroethoxy group or ring-opening of the pyrrolidine-dione. Mitigate by:

    • pH Control: Conduct reactions in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
    • Temperature Modulation: Use ice baths during exothermic steps (e.g., reagent addition).
    • Protective Atmospheres: Perform reactions under nitrogen/argon to limit oxidation .

    Advanced: How does the electronic nature of the chloroethoxy substituent influence reactivity in nucleophilic substitutions?

    Methodological Answer:
    The electron-withdrawing chlorine atom enhances the leaving group ability of the ethoxy moiety. Investigate via:

    • Hammett Analysis: Compare reaction rates with analogs (e.g., methoxy or bromoethoxy derivatives) to quantify electronic effects .
    • Computational Studies: Density Functional Theory (DFT) to model transition states and charge distribution at the reaction center .

    Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?

    Methodological Answer:

    • Reverse-Phase HPLC: Use a C18 column with UV detection (λ = 210–230 nm) and acetonitrile/water mobile phase.
    • GC-MS: Derivatize non-volatile components (e.g., silylation) for improved separation and quantification .
    • Internal Standards: Spike samples with deuterated analogs (e.g., d4_4-chloroethoxy derivatives) for precise calibration .

    Advanced: How to resolve contradictions in reaction yields reported for similar pyrrolidine-2,5-dione derivatives?

    Methodological Answer:

    • Design of Experiments (DOE): Apply factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
    • Reproducibility Checks: Replicate literature procedures with strict control of humidity, oxygen levels, and reagent purity.
    • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., ring-opened intermediates or dimerization species) .

    Basic: What safety precautions are necessary when handling this compound?

    Methodological Answer:

    • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation: Use fume hoods to avoid inhalation of volatile chloroalkane byproducts.
    • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or thermal degradation .

    Advanced: What in silico methods predict the pharmacokinetic properties of this compound?

    Methodological Answer:

    • QSAR Models: Train models using datasets of pyrrolidine-dione derivatives to estimate logP, bioavailability, and metabolic stability .
    • Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
    • ADMET Prediction Tools: Use SwissADME or ADMETlab to forecast toxicity profiles and blood-brain barrier permeability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(2-Chloroethoxy)pyrrolidine-2,5-dione
    Reactant of Route 2
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    1-(2-Chloroethoxy)pyrrolidine-2,5-dione

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